molecular formula C19H15N3O5 B12906724 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate CAS No. 919296-60-9

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate

Katalognummer: B12906724
CAS-Nummer: 919296-60-9
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: WVMSKJXYGNBCNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is a complex organic compound with the molecular formula C19H15N3O5 and a molecular weight of 365.34 g/mol . This compound is characterized by its unique quinoline structure, which is substituted with acetamido, nitro, and phenyl groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-phenylquinoline, followed by acetylation and subsequent amination to introduce the acetamido group. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-Amino-6-nitro-4-phenylquinolin-2-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Acetamido-6-nitro-4-phenylquinoline-2-carboxylic acid and acetic acid.

Wissenschaftliche Forschungsanwendungen

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is unique due to the presence of all three functional groups (acetamido, nitro, and phenyl) on the quinoline core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

919296-60-9

Molekularformel

C19H15N3O5

Molekulargewicht

365.3 g/mol

IUPAC-Name

(3-acetamido-6-nitro-4-phenylquinolin-2-yl) acetate

InChI

InChI=1S/C19H15N3O5/c1-11(23)20-18-17(13-6-4-3-5-7-13)15-10-14(22(25)26)8-9-16(15)21-19(18)27-12(2)24/h3-10H,1-2H3,(H,20,23)

InChI-Schlüssel

WVMSKJXYGNBCNG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1OC(=O)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.